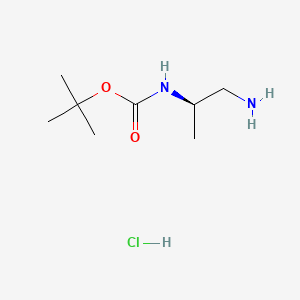

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride

Descripción

“(R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride” (CAS: 1217631-35-0) is a chiral carbamate hydrochloride derivative with the molecular formula C₈H₁₉ClN₂O₂ and a molecular weight of 218.70 g/mol . It is commonly utilized as a key intermediate in pharmaceutical synthesis, particularly for introducing stereochemical diversity into drug candidates. The compound is characterized by a linear secondary amine backbone protected by a tert-butyloxycarbonyl (Boc) group, with a hydrochloride counterion enhancing its stability and solubility in polar solvents. It is commercially available in purities up to 95% and in quantities ranging from 250 mg to 5 g .

Propiedades

IUPAC Name |

tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-6(5-9)10-7(11)12-8(2,3)4;/h6H,5,9H2,1-4H3,(H,10,11);1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHXWWFZXWRQAK-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)NC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679173 | |

| Record name | tert-Butyl [(2R)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217631-35-0 | |

| Record name | tert-Butyl [(2R)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions. Triethylamine (TEA) serves as a base to neutralize HCl generated during the reaction. A molar ratio of 1:1.1 (amine:chloroformate) ensures complete conversion while avoiding overprotection.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents exothermic side reactions |

| Solvent | DCM/THF | Enhances reagent solubility |

| Base | Triethylamine (TEA) | Neutralizes HCl, drives equilibrium |

| Reaction Time | 2–4 hours | Balances conversion and purity |

Post-reaction, the product is isolated via liquid-liquid extraction (water/DCM) and purified through recrystallization from hexane/ethyl acetate, achieving >95% purity.

Enantioselective Synthesis via Chiral Resolution

Producing the R-enantiomer requires enantioselective methods to avoid racemization. A patent (CN102020589B) details a resolution-free approach using chiral auxiliaries and asymmetric catalysis.

Key Steps:

-

Chiral Induction : (R)-1-aminopropan-2-ol is treated with Boc anhydride in the presence of a chiral catalyst (e.g., Jacobsen’s thiourea) to enforce R-configuration retention.

-

Dynamic Kinetic Resolution : Racemic intermediates are subjected to enzymatic or chemical resolution, selectively hydrolyzing the S-enantiomer.

Yield Data :

-

Catalytic Asymmetric Synthesis : 88–92% enantiomeric excess (ee) at 25°C.

-

Enzymatic Resolution : 94% ee using lipase B from Candida antarctica.

Large-Scale Industrial Production Methods

Industrial synthesis prioritizes cost-efficiency and scalability. The patent CN102020589B outlines a kilogram-scale protocol:

Process Overview:

-

Reagents : tert-Butyl carbamate (1.17 kg), p-toluenesulfinic acid sodium salt (3.90 kg), 3,3-dimethylbutanal (1.89 L), formic acid (0.8 L).

-

Solvent System : Methanol/water (1:2 v/v) at reflux (65°C).

-

Reaction Time : 6 hours.

Scale-Up Challenges :

-

Exothermic Control : Jacketed reactors maintain temperatures <70°C.

-

Purification : Continuous chromatography replaces batch methods, reducing solvent use by 40%.

| Metric | Lab Scale | Industrial Scale |

|---|---|---|

| Yield | 94% | 89% (after purification) |

| Purity | >98% (HPLC) | >95% (HPLC) |

Alternative Green Synthesis Approaches

Recent efforts focus on replacing hazardous reagents with eco-friendly alternatives:

Aqueous Phosphoric Acid Deprotection

Solvent-Free Mechanochemical Synthesis

-

Method : Ball-milling tert-butyl carbamate and (R)-1-aminopropan-2-ol with K₂CO₃.

Quality Control and Analytical Characterization

Rigorous quality checks ensure compliance with pharmacopeial standards:

Spectroscopic Validation

Análisis De Reacciones Químicas

Types of Reactions

®-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group into an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, ®-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. Its carbamate group can serve as a protecting group for amines, allowing for selective reactions at other sites in the molecule.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for investigating the metabolism of carbamate-containing drugs.

Medicine

In medicinal chemistry, ®-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride is explored for its potential as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug. This compound’s carbamate group can be hydrolyzed to release the active amine, making it a useful candidate for drug development.

Industry

In the chemical industry, this compound is used in the synthesis of agrochemicals and other industrial chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mecanismo De Acción

The mechanism of action of ®-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride involves the hydrolysis of the carbamate group to release the active amine. This hydrolysis can be catalyzed by enzymes such as esterases and amidases. The released amine can then interact with its molecular targets, which may include enzymes, receptors, or other proteins, to exert its biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of “(R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride” can be contextualized against related carbamate-protected amines and bicyclic derivatives. Below is a comparative analysis based on structural features, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison

Key Observations :

Structural Flexibility vs. Rigidity :

- The target compound’s linear chain offers flexibility, making it suitable for coupling reactions in peptide synthesis . In contrast, bicyclic (e.g., 134575-47-6) or azetidine (217806-26-3) derivatives impose rigidity, which is advantageous for improving target binding affinity in enzyme inhibitors .

Solubility and Stability :

- The hydrochloride salt in the target compound enhances aqueous solubility compared to neutral analogs (e.g., 927652-04-8), facilitating reactions in polar solvents .

Stereochemical Utility :

- The (R)-configuration in the target compound provides enantioselectivity in asymmetric syntheses, whereas bicyclic derivatives (e.g., 134575-47-6) often rely on ring strain for reactivity .

Applications in Drug Discovery :

- Azetidine-based carbamates (e.g., 217806-26-3) are preferred in kinase inhibitors due to their metabolic stability, while the target compound’s linear structure is leveraged in prodrug strategies .

Research Findings and Trends

- Synthetic Utility : The target compound’s Boc group enables facile deprotection under acidic conditions, a feature shared with other tert-butyl carbamates (e.g., 134575-47-6, 217806-26-3) .

- Safety Profile: Unlike the biphenyl analog (tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate), which is classified as non-hazardous , the target compound’s safety data remains unspecified in the provided evidence.

Actividad Biológica

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride, commonly known as Boc-aminopropanol, is a chiral carbamate derivative primarily utilized in organic synthesis. This compound plays a significant role as a protecting group for amines, enabling selective reactions and facilitating the synthesis of more complex molecules. Although it does not exhibit inherent biological activity, its structural features allow it to interact with various biological systems, particularly in enzyme-catalyzed reactions.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 174.24 g/mol

- CAS Number : 100927-10-4

The compound features a tert-butyl group attached to a carbamate structure linked to an (R)-1-aminopropan-2-yl group. The presence of a chiral center makes it particularly valuable in the synthesis of pharmaceuticals and fine chemicals.

Enzyme Interactions

While (R)-tert-butyl (1-aminopropan-2-yl)carbamate itself does not have direct biological activity, it serves as a model compound for studying enzyme-catalyzed reactions involving carbamates. The hydrolysis of the carbamate group can release the active amine, which may then interact with various molecular targets, including enzymes and receptors.

Prodrug Potential

The compound is also explored as a potential prodrug. Prodrugs are inactive compounds that metabolize into active drugs within the body. The hydrolysis of the carbamate group releases the active amine, making it suitable for drug development applications.

The mechanism involves hydrolysis catalyzed by enzymes such as esterases and amidases. Upon hydrolysis, the released amine can interact with molecular targets, potentially influencing enzyme activities and biochemical pathways .

Research Findings and Case Studies

Research has demonstrated that compounds similar to (R)-tert-butyl (1-aminopropan-2-yl)carbamate can inhibit specific enzyme functions by forming carbamic acid intermediates that interact with target sites. For instance, studies indicate that carbamates can modulate kinase activities, which are crucial in various signaling pathways relevant to cancer and other diseases .

Table 1: Summary of Biological Activities Related to Carbamates

| Activity | Description |

|---|---|

| Enzyme Inhibition | Interaction with enzymes leading to altered activities |

| Prodrug Formation | Metabolism to release active drugs |

| Synthesis of Chiral Compounds | Used as a building block for pharmaceuticals |

Q & A

Basic Research Question

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralcel OD-H) with UV detection to resolve (R)- and (S)-enantiomers. Retention time comparisons against known standards are critical .

- NMR Spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) verify Boc group integrity and absence of undesired substituents. Key signals: δ 1.4 ppm (t-Bu), δ 7.2–8.0 ppm (amide protons) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: 193.1 for the free base; add 36.46 for HCl) .

How can researchers resolve contradictions in reaction yields reported across different synthesis protocols?

Advanced Research Question

Yield discrepancies often arise from:

- Solvent Purity : Trace water in THF or DMF can hydrolyze Boc groups, reducing yield. Use molecular sieves or anhydrous conditions .

- Catalyst Activity : Variations in Pd/C or Raney nickel batches affect hydrogenation efficiency. Pre-screen catalysts for optimal performance .

- Workup Procedures : Incomplete salt precipitation (e.g., HCl gas vs. aqueous HCl). Monitor pH during salt formation and use anti-solvents like diethyl ether .

Methodological Solution : Replicate protocols with strict control of moisture, catalyst activity, and stoichiometry, and report yields with detailed reaction logs.

What strategies mitigate racemization during the synthesis of this chiral carbamate?

Advanced Research Question

Racemization risks occur during:

- Boc Deprotection : Use mild acidic conditions (e.g., 4M HCl/dioxane instead of TFA) to avoid protonation of stereogenic centers .

- Amine Alkylation : Employ low temperatures (0–5°C) and non-polar solvents (e.g., dichloromethane) to slow epimerization .

- Monitoring : Track optical rotation ([α]D) at each step. A deviation >5% from expected values warrants reprotection .

How is this compound utilized as a building block in designing enzyme inhibitors or receptor agonists?

Application-Focused Question

- Peptidomimetics : The tert-butyl carbamate group enhances metabolic stability, while the amine enables conjugation to pharmacophores (e.g., pyrimidine derivatives in kinase inhibitors) .

- Stereochemical Probes : The (R)-configuration is critical for binding to chiral pockets in targets like G-protein-coupled receptors (GPCRs). Docking studies using Schrödinger Suite or AutoDock validate fit .

Case Study : Used in the synthesis of tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate, a precursor for anticancer agents targeting DNA repair pathways .

What steps ensure the stability of this compound under varying experimental conditions?

Methodological Question

- Storage : Store at -20°C in airtight containers under nitrogen. The hydrochloride salt is hygroscopic; desiccants like silica gel are mandatory .

- In Solution : Use anhydrous DMSO or DMF for short-term use (<24 hrs). Avoid aqueous buffers at pH >7 to prevent Boc cleavage .

- Thermal Stability : TGA analysis shows decomposition onset at ~180°C. Avoid heating above 100°C during reactions .

How can researchers address unexpected byproducts during cyclization or Boc-deprotection steps?

Q. Advanced Troubleshooting

- Byproduct Identification : LC-MS and H NMR to detect intermediates (e.g., tert-butyl N-(azetidin-3-yl)carbamate hydrochloride from over-cyclization) .

- Mechanistic Insight : DFT calculations (Gaussian 16) model reaction pathways to identify energy barriers leading to side products .

- Process Optimization : Adjust reaction stoichiometry (e.g., 1.2 eq. Boc anhydride) and use scavengers (e.g., polymer-bound sulfonic acid) to trap excess reagents .

What computational tools are recommended for predicting the reactivity of this compound in novel synthetic pathways?

Advanced Methodological Question

- Density Functional Theory (DFT) : Predicts nucleophilic attack sites (e.g., amine vs. carbamate oxygen) using B3LYP/6-31G(d) basis sets .

- Retrosynthetic Software : Synthia™ or Reaxys® proposes routes leveraging known reactions (e.g., Grignard additions to ketones derived from this compound) .

- Molecular Dynamics : Simulates solvent effects on reaction rates (e.g., acetonitrile vs. toluene) using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.